

# Comparing HDAC-IN-27 dihydrochloride to Vorinostat (SAHA)

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## Compound of Interest

Compound Name: HDAC-IN-27 dihydrochloride

Cat. No.: B15568736

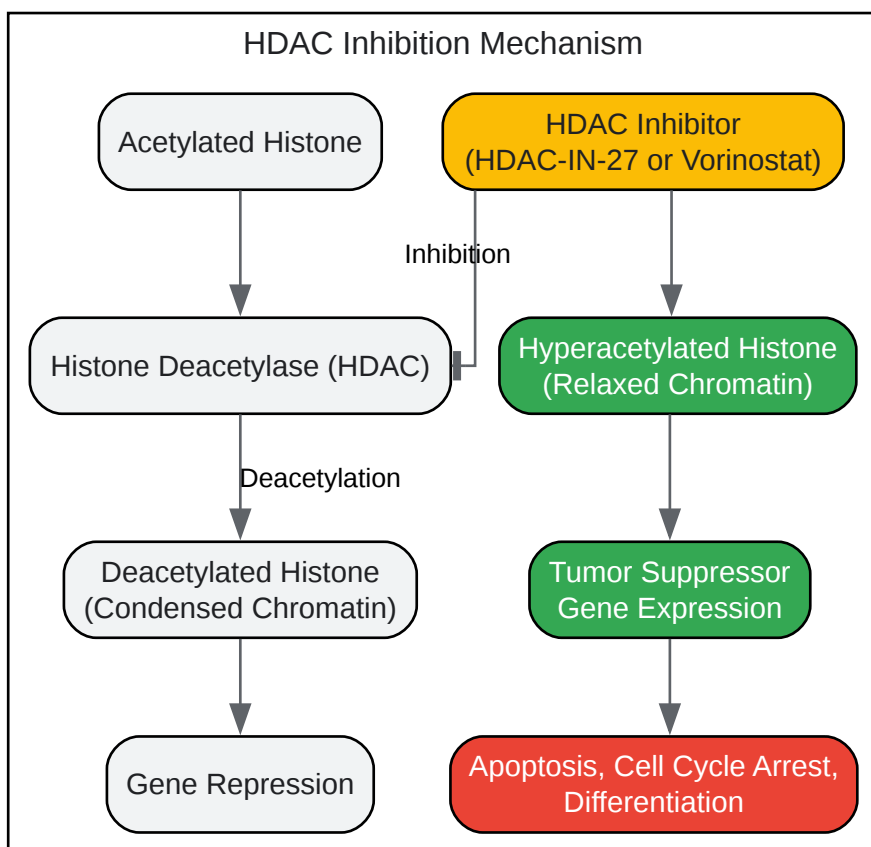
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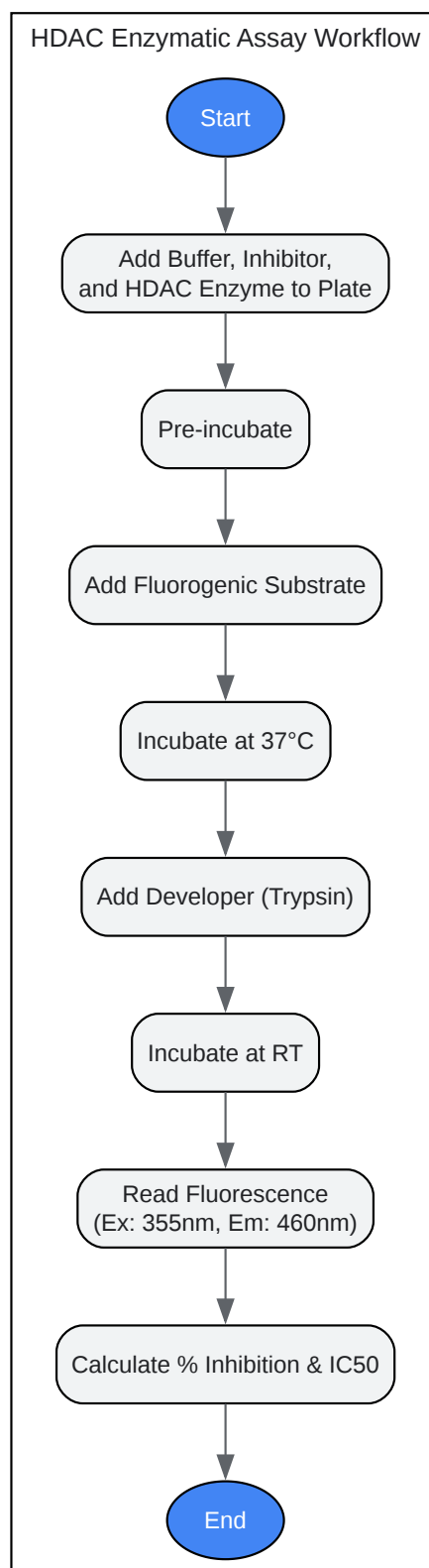
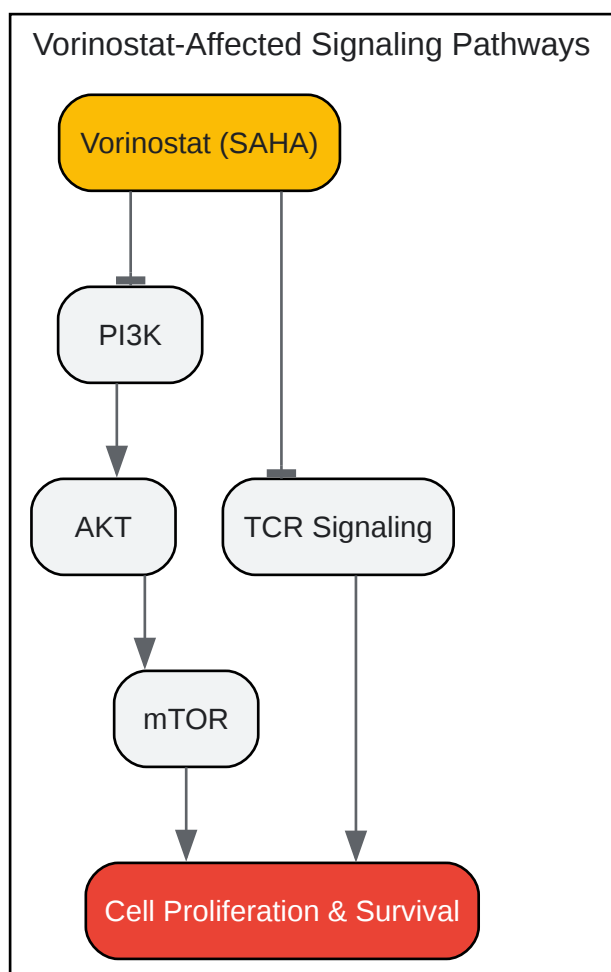
## Mechanism of Action: A Tale of Selectivity

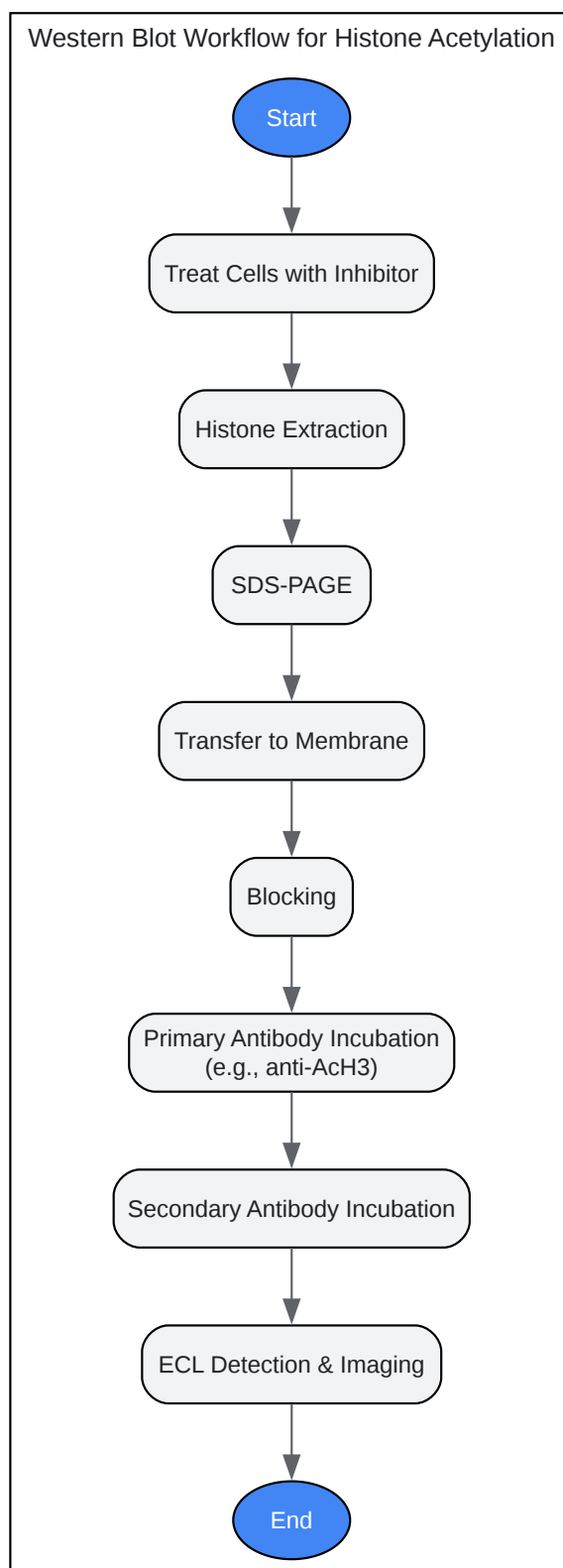
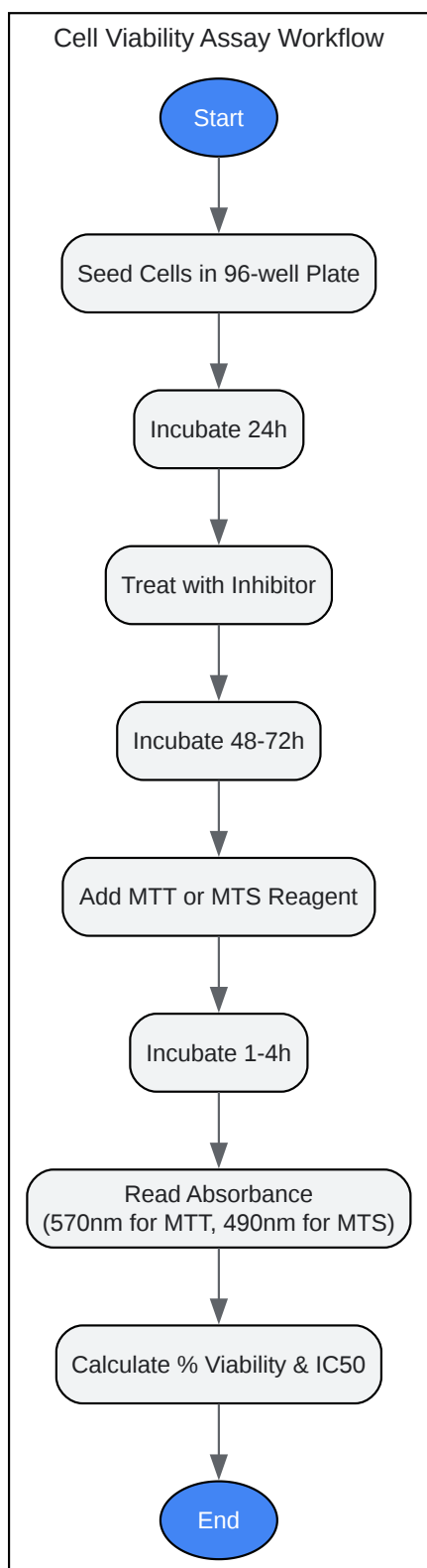
Both **HDAC-IN-27 dihydrochloride** and Vorinostat function by inhibiting the enzymatic activity of HDACs, leading to an accumulation of acetylated histones and other non-histone proteins. This hyperacetylation results in a more relaxed chromatin structure, allowing for the transcription of previously silenced genes, including tumor suppressor genes.<sup>[1]</sup> This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.<sup>[2][3]</sup>

The primary distinction between the two lies in their selectivity. Vorinostat (SAHA) is a broad-spectrum or pan-HDAC inhibitor, acting on Class I and Class II HDACs.<sup>[1][2]</sup> Its mechanism involves the chelation of the zinc ion within the active site of the HDAC enzyme via its hydroxamic acid group.<sup>[4]</sup>

In contrast, **HDAC-IN-27 dihydrochloride** is a potent and selective inhibitor of Class I HDACs, specifically HDAC1, HDAC2, and HDAC3.<sup>[5][6]</sup> This selectivity may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to pan-HDAC inhibitors.







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